3,5-Diaminopyridine N-oxide 3,5-Diaminopyridine N-oxide
Brand Name: Vulcanchem
CAS No.: 17070-93-8
VCID: VC21279490
InChI: InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
SMILES: C1=C(C=[N+](C=C1N)[O-])N
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

3,5-Diaminopyridine N-oxide

CAS No.: 17070-93-8

Cat. No.: VC21279490

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diaminopyridine N-oxide - 17070-93-8

Specification

CAS No. 17070-93-8
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name 1-oxidopyridin-1-ium-3,5-diamine
Standard InChI InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
Standard InChI Key MPDJVCKNJMVKOX-UHFFFAOYSA-N
SMILES C1=C(C=[N+](C=C1N)[O-])N
Canonical SMILES C1=C(C=[N+](C=C1N)[O-])N

Introduction

Chemical Identity and Fundamental Properties

3,5-Diaminopyridine N-oxide is a heterocyclic compound characterized by a pyridine ring where the nitrogen atom is oxidized to form an N-oxide, with two amino groups attached at the 3 and 5 positions. The compound possesses several distinctive chemical identifiers and physical properties that define its chemical behavior and potential applications.

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems as detailed in the following table:

ParameterValue
CAS Number17070-93-8
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
IUPAC Name1-oxidopyridin-1-ium-3,5-diamine
Standard InChIInChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
Standard InChIKeyMPDJVCKNJMVKOX-UHFFFAOYSA-N
SMILESC1=C(C=N+[O-])N
PubChem Compound11029840

Physical and Chemical Properties

The physical and chemical properties of 3,5-Diaminopyridine N-oxide are summarized in the following table:

PropertyValue
Physical StateCrystalline solid
Polar Surface Area (PSA)77.5
XLogP3-1.5
Density1.45±0.1 g/cm³ (Predicted)
Melting Point229-230°C (in water)
Boiling Point524.5±30.0°C (Predicted)

These properties indicate that the compound has moderate water solubility, which is consistent with its relatively hydrophilic nature as suggested by the negative XLogP3 value and the presence of polar functional groups .

Structural Characteristics

Molecular Structure

The structural arrangement of 3,5-Diaminopyridine N-oxide features a six-membered pyridine ring with a formal positive charge on the nitrogen atom bonded to an oxygen atom carrying a formal negative charge (the N-oxide group). The two amino groups (-NH₂) at positions 3 and 5 contribute to the electronic distribution within the molecule and influence its reactivity patterns.

Electronic Properties and Bonding

The N-oxide functionality introduces significant electronic effects that alter the reactivity of the pyridine ring. The positively charged nitrogen and negatively charged oxygen create a dipole moment that affects the electronic distribution across the entire molecule. This polarization, combined with the electron-donating effects of the amino groups, results in a unique electronic structure with distinctive reactivity patterns.

The presence of amino groups and the N-oxide functionality enables extensive hydrogen bonding capabilities, both intramolecularly and intermolecularly. This hydrogen bonding network contributes significantly to the crystal packing arrangement and physical properties of the compound .

Synthesis Methodologies

Oxidation of Diaminopyridine

The primary synthetic route to 3,5-Diaminopyridine N-oxide involves the oxidation of 3,5-diaminopyridine. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common choice. The general synthetic approach follows the methodology originally developed by Ochiai for pyridine N-oxides .

A typical synthetic procedure may involve:

  • Suspension of 3,5-diaminopyridine in acetic acid

  • Addition of 30% aqueous hydrogen peroxide

  • Heating the mixture at approximately 70°C for 4-5 hours

  • Isolation and purification of the resultant N-oxide product

Alternative Synthetic Approaches

Several alternative methodologies for N-oxide formation may be applicable to the synthesis of 3,5-Diaminopyridine N-oxide, including:

  • Oxidation using manganese tetrakis(2,6-diclorophenyl)porphyrin with ammonium acetate in CH₂Cl₂/CH₃CN

  • Hydrogen peroxide with catalytic methyltrioxorhenium

  • Dimethyldioxirane in CH₂Cl₂ at low temperatures

  • Bis(trimethylsilyl)peroxide with trioxorhenium catalyst

Crystallization Process

The crystallization of 3,5-Diaminopyridine N-oxide can be achieved through slow evaporation techniques. By analogy with similar compounds, dissolving the product in an appropriate solvent (such as diethyl ether for related compounds) and allowing slow evaporation at controlled temperatures can yield X-ray quality crystals .

Applications and Research Significance

Medicinal Chemistry Applications

In the field of medicinal chemistry, 3,5-Diaminopyridine N-oxide and similar N-oxides serve several important functions:

  • As intermediates or prodrugs to enhance drug properties

  • To improve solubility, stability, and pharmacokinetic profiles of pharmaceutical compounds

  • As scaffolds for the development of biologically active molecules

The unique structural features of this compound, particularly the combination of amino groups and an N-oxide functionality, provide opportunities for developing molecules with specific biological interactions and therapeutic potential.

Coordination Chemistry

The N-oxide group in 3,5-Diaminopyridine N-oxide serves as an excellent ligand for transition metal complexes. The oxygen atom of the N-oxide group can coordinate with metal centers, while the amino groups may also participate in coordination, potentially leading to multidentate binding modes. This makes the compound valuable in the development of metal complexes with applications in catalysis, materials science, and potentially even medicinal inorganic chemistry.

Structural Studies and Hydrogen Bonding

The presence of both intramolecular and intermolecular hydrogen bonding in 3,5-Diaminopyridine N-oxide has been noted in structural studies. These hydrogen bonding networks involve interactions between the amino groups, the N-oxide functionality, and potentially solvent molecules in crystal structures .

In related compounds, such as 2,6-diamino-3,5-dinitropyridine-1-oxide, the placement of amino groups relative to nitro groups and the N-oxide functionality enables extensive hydrogen bonding that contributes to efficient molecular packing in crystal lattices, resulting in higher crystal densities than predicted .

Analytical Characterization

Spectroscopic Analysis

While specific spectroscopic data for 3,5-Diaminopyridine N-oxide is limited in the available literature, general spectroscopic characteristics of pyridine N-oxides suggest:

  • NMR spectroscopy would show distinctive patterns for the aromatic protons of the pyridine ring, with the N-oxide functionality typically causing downfield shifts for adjacent protons

  • Infrared spectroscopy would reveal characteristic absorption bands for both the N-oxide group (typically 1250-1300 cm⁻¹) and the amino functionalities (3300-3500 cm⁻¹)

  • Mass spectrometry would confirm the molecular weight of 125.13 g/mol and provide fragmentation patterns characteristic of pyridine N-oxides

X-ray Crystallography

X-ray crystallographic analysis of 3,5-Diaminopyridine N-oxide would be valuable for determining precise molecular geometry, bond lengths, and crystal packing arrangements. By analogy with similar compounds, the crystallization process might involve dissolution in suitable solvents followed by slow evaporation under controlled conditions .

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